4,4-Difluoroazepane hydrochloride

Description

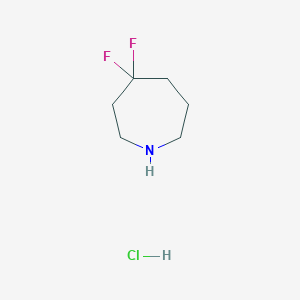

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-difluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIMNLBMYHJDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160721-05-0 | |

| Record name | 4,4-difluoroazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Difluoroazepane hydrochloride synthesis from azepan-4-one

An In-Depth Technical Guide to the Synthesis of 4,4-Difluoroazepane Hydrochloride from Azepan-4-one

Introduction

This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its seven-membered azepane scaffold is a common motif in pharmacologically active molecules, and the introduction of a geminal difluoro group at the 4-position offers a strategic advantage for lead optimization.[1] The replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, by modulating local electronics and conformational preferences.[1][3]

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous adherence to safety protocols, primarily due to the hazardous nature of the fluorinating agents employed. This guide provides a comprehensive overview of a plausible and robust synthetic route starting from azepan-4-one, detailing the rationale behind each synthetic transformation, step-by-step experimental protocols, and critical safety considerations. The overall strategy involves three key stages: protection of the secondary amine, deoxofluorination of the ketone, and subsequent deprotection to yield the final hydrochloride salt.[1]

Overall Synthetic Strategy

The conversion of azepan-4-one to this compound is achieved through a logical three-step sequence. First, the nucleophilic secondary amine of the starting material is protected to prevent unwanted side reactions during the fluorination step. The most critical step is the deoxofluorination, where the carbonyl group is converted into the gem-difluoro moiety. Finally, the protecting group is removed, and the resulting amine is protonated with hydrochloric acid to afford the stable and handleable hydrochloride salt.

Caption: High-level workflow for the synthesis of this compound.

Part 1: N-Protection of the Azepan-4-one Precursor

Causality and Rationale: The secondary amine in the azepan-4-one starting material is nucleophilic and would readily react with the highly electrophilic fluorinating agent, Diethylaminosulfur Trifluoride (DAST), used in the subsequent step. To ensure that the fluorination occurs exclusively at the desired carbonyl group, the nitrogen atom must be rendered non-nucleophilic. This is achieved by installing a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness under the neutral to slightly basic conditions of the fluorination reaction and its facile removal under acidic conditions, which conveniently aligns with the final salt formation step.[1]

Experimental Protocol: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

-

Reagent Preparation: To a round-bottom flask, add azepan-4-one hydrochloride (1.0 eq), dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M solution), and a suitable base such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq) in water.

-

Reaction Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same organic solvent dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, dilute the mixture with water and separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-azepan-4-one as a solid or oil.

Part 2: Geminal Difluorination of the Ketone

Core Principle and Reagent Selection: The central transformation is the deoxofluorination of the ketone to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a highly effective nucleophilic fluorinating agent for converting ketones into gem-difluorides.[5][6] The mechanism involves the initial nucleophilic attack of the ketone's oxygen atom on the sulfur atom of DAST, forming an intermediate that subsequently eliminates to generate the difluorinated product.[1] DAST is often preferred over harsher reagents like sulfur tetrafluoride (SF₄) for laboratory-scale synthesis as it operates under milder conditions, which minimizes the risk of side reactions like rearrangement or elimination, especially with sensitive substrates.[7]

Critical Safety Considerations for DAST: DAST is a hazardous reagent that demands strict safety protocols.

-

Thermal Instability: DAST can decompose explosively when heated above 50 °C.[5][7] Reactions should be initiated at low temperatures and never heated aggressively.

-

Reactivity with Water: It reacts violently with water, producing highly toxic and corrosive hydrogen fluoride (HF) gas.[5][8][9] All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

Toxicity and Corrosivity: DAST is corrosive and toxic.[7][10] It must be handled in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[9][10]

Experimental Protocol: Synthesis of tert-butyl 4,4-difluoroazepane-1-carboxylate

-

Inert Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Addition: Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Fluorination: Slowly add DAST (1.5-2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

-

Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Quenching: Once complete, cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes residual DAST and acidic byproducts.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc-4,4-difluoroazepane.

Part 3: Boc Deprotection and Hydrochloride Salt Formation

Rationale and Methodology: The final step involves the removal of the Boc protecting group to unmask the secondary amine. This is efficiently accomplished using a strong acid.[11] Using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane or diethyl ether is highly advantageous as it serves a dual purpose: it cleaves the acid-labile Boc group and simultaneously protonates the liberated amine to form the stable, crystalline hydrochloride salt, often facilitating its isolation and purification.[12]

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: Dissolve the purified N-Boc-4,4-difluoroazepane (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Deprotection/Salt Formation: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Product Precipitation: Stir the reaction mixture for 2-4 hours. The product, this compound, will typically precipitate as a white solid.[12] The reaction progress can be monitored by the disappearance of the starting material on LC-MS.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

-

Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

Confirmation of the final product's identity and purity is essential. The following data are characteristic of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClF₂N | [1] |

| Molecular Weight | 171.62 g/mol | [1][13] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [1] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the azepane ring protons. The protons on the carbons alpha to the protonated nitrogen (C2 and C7) are expected to be shifted downfield. Protons on C3 and C5 will exhibit coupling to the adjacent fluorine atoms, appearing as complex multiplets.[1]

-

¹³C NMR: The carbon spectrum provides clear evidence of fluorination. The signal for C4 (the carbon bearing the two fluorine atoms) will appear as a triplet due to one-bond carbon-fluorine coupling (¹J_CF).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the presence of two chemically equivalent fluorine atoms.[14]

-

Mass Spectrometry: Analysis by ESI-MS will show the parent ion for the free amine [M+H]⁺ at m/z corresponding to the molecular formula C₆H₁₁F₂N.

Summary of Reagents and Reaction Conditions

| Step | Key Reagents | Solvent | Temperature | Typical Time |

| 1. N-Protection | Azepan-4-one HCl, (Boc)₂O, Triethylamine | Dichloromethane | 0 °C to RT | 12-18 h |

| 2. Fluorination | N-Boc-azepan-4-one, DAST | Anhydrous Dichloromethane | -78 °C to RT | 12-24 h |

| 3. Deprotection | N-Boc-4,4-difluoroazepane, 4 M HCl in Dioxane | Methanol / Ethyl Acetate | Room Temperature | 2-4 h |

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS-no-1160721-05-0 - Career Henan Chemical Co. [coreychem.com]

- 3. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 8. innospk.com [innospk.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. This compound | C6H12ClF2N | CID 56924311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to 4,4-Difluoroazepane Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the introduction of fluorine into lead compounds has become a cornerstone strategy for optimizing drug-like properties. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoro group stands out for its ability to act as a bioisostere for a carbonyl group and to modulate the acidity of neighboring protons. This guide provides a comprehensive overview of 4,4-Difluoroazepane hydrochloride, a versatile and high-value building block that leverages these benefits within a seven-membered azepane ring system. This compound serves as a privileged scaffold in pharmaceutical development, enabling the synthesis of more complex and potent drug candidates.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid organic heterocyclic compound. It is presented as the hydrochloride salt to enhance its stability and handling characteristics. While multiple CAS numbers are cited by various suppliers, the most frequently referenced are 1160721-05-0 and 1094073-72-9 . Researchers are advised to verify the CAS number with their specific supplier.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 1160721-05-0, 1094073-72-9 | |

| Molecular Formula | C6H12ClF2N | |

| Molecular Weight | 171.61 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥97% | |

| Boiling Point (Calculated) | 142.0 ± 40.0 °C at 760 mmHg | |

| Density (Calculated) | ~1.1 g/cm³ | |

| InChI Key | INIMNLBMYHJDGE-UHFFFAOYSA-N | |

| SMILES | FC1(F)CCCNCC1.[H]Cl |

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds from a ketone precursor, azepan-4-one. The key transformation is the introduction of the gem-difluoro group via deoxofluorination. This multi-step process generally involves protection of the amine, fluorination, deprotection, and final salt formation.

Plausible Synthetic Route

A common and logical synthetic pathway is outlined below. The initial step requires the protection of the secondary amine of azepan-4-one to prevent its reaction with the fluorinating agent. A benzyl (Bn) or tert-butoxycarbonyl (Boc) group are common choices for this purpose. Following protection, the ketone is subjected to deoxofluorination. Diethylaminosulfur trifluoride (DAST) is a frequently used reagent for this transformation, converting the carbonyl group into the desired 4,4-difluoro moiety. The final steps involve the removal of the protecting group (e.g., via hydrogenolysis for a benzyl group) and subsequent treatment with hydrochloric acid to yield the stable hydrochloride salt.

A Technical Guide to 4,4-Difluoroazepane Hydrochloride: Structure, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorinated building blocks are indispensable tools for medicinal chemists seeking to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, 4,4-Difluoroazepane hydrochloride has emerged as a high-value synthetic intermediate.[1][2] Its seven-membered heterocyclic core, combined with the unique gem-difluoro motif, offers a powerful platform for developing novel therapeutics.

This technical guide provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals. We will dissect its core molecular attributes, explore the rationale behind its synthesis, detail a robust experimental protocol, and discuss its strategic applications, grounding all technical claims in authoritative references.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Chemical Structure and Identification

This compound consists of a saturated seven-membered azacycloheptane (azepane) ring, where the C4 position is substituted with a geminal difluoro group.[1] The amine is protonated to form a hydrochloride salt, a common strategy to improve the compound's stability, crystallinity, and handling characteristics as a solid.[1]

The structure is unambiguously defined by its IUPAC name, CAS registry number, and other molecular identifiers.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | 4,4-difluoroazepane;hydrochloride | [3] |

| CAS Number | 1160721-05-0 | [3][4][5][6][7] |

| Molecular Formula | C₆H₁₂ClF₂N | [1][5] |

| Molecular Weight | 171.61 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [7] |

| InChIKey | INIMNLBMYHJDGE-UHFFFAOYSA-N | [1][3][4] |

| SMILES | C1CC(CCNC1)(F)F.Cl | [3] |

| Storage | Inert atmosphere, 2-8°C | [4] |

The Strategic Role of Gem-Difluorination in Medicinal Chemistry

The introduction of a gem-difluoro group (CF₂) is a well-established and powerful strategy in drug design. Its utility stems from the unique properties of fluorine, the most electronegative element.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methylene group (CH₂) with a CF₂ group can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.[1]

-

Modulation of Lipophilicity: The CF₂ group can serve as a lipophilic hydrogen bond acceptor, influencing a molecule's permeability and interaction with biological targets. This modification can fine-tune the overall lipophilicity (logP) of a drug candidate, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Conformational Control: The steric bulk and electronic properties of the two fluorine atoms can restrict the conformational flexibility of the azepane ring, potentially locking the molecule into a more biologically active conformation.

-

pKa Alteration: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby azepane nitrogen, influencing its ionization state at physiological pH and its ability to form salt bridges with target proteins.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that relies on established principles of modern organic chemistry.[1] A common and effective route involves the deoxofluorination of a readily available ketone precursor.

Retrosynthetic Analysis & Strategy

The synthesis logically begins with a protected azepane ketone. The nitrogen must be protected to prevent side reactions with the highly reactive fluorinating agent. An acid-labile protecting group like tert-butyloxycarbonyl (Boc) is ideal, as it is stable under the fluorination conditions and can be removed efficiently in the final step while concurrently forming the desired hydrochloride salt.

The key transformation is the conversion of the carbonyl group (C=O) to the difluoromethylene group (CF₂). This is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

Experimental Protocol: Synthesis from N-Boc-azepan-4-one

This protocol describes a representative, self-validating synthesis. All steps should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Deoxofluorination of N-Boc-azepan-4-one

-

Reactor Setup: To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add N-Boc-azepan-4-one (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of ketone).

-

Inert Atmosphere: Ensure the system is maintained under a positive pressure of nitrogen or argon.

-

Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath.

-

Causality: This low temperature is critical to control the reactivity of DAST and minimize the formation of byproducts.

-

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -65°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) cooled in an ice bath.

-

Trustworthiness: The quench must be performed slowly and with cooling, as the neutralization of unreacted DAST is exothermic and releases gas.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoroazepane.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude product from Step 1 in a minimal amount of 1,4-dioxane or diethyl ether.

-

Acidification: Cool the solution to 0°C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (approx. 5 eq) dropwise.

-

Precipitation: A white precipitate should form upon addition of HCl. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.[8]

-

Drying: Dry the white solid under high vacuum to afford this compound.

Workflow Visualization

The synthetic pathway can be visualized as a clear, logical progression from the protected starting material to the final product.

Caption: A typical two-step synthesis of the target compound.

Quality Control and Structural Elucidation

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural confirmation.[1]

-

¹H NMR: The proton spectrum will show characteristic signals for the methylene (CH₂) groups in the azepane ring. Protons adjacent to the nitrogen (C2 and C7) will be deshielded and appear downfield. The protonation of the amine to the ammonium salt further enhances this effect.[1]

-

¹³C NMR: The carbon spectrum will confirm the presence of six unique carbon environments. The signal for the C4 carbon will appear as a characteristic triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: A single signal in the fluorine NMR spectrum confirms the chemical equivalence of the two fluorine atoms.

-

-

Mass Spectrometry (MS): LC-MS analysis will show a parent ion corresponding to the mass of the free base (C₆H₁₁F₂N), confirming the molecular weight.

Handling, Storage, and Safety

As a research chemical, this compound requires careful handling.

-

Safety: The compound is classified with the GHS07 pictogram.[1][4] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Always handle in a fume hood using appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4]

Conclusion

This compound is a strategically important building block for medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a gem-difluoro group on a seven-membered heterocyclic scaffold, provides a robust platform for synthesizing novel compounds with potentially enhanced metabolic stability and tailored physicochemical properties. The well-understood synthetic route and clear analytical profile make it a reliable and valuable tool for researchers aiming to accelerate the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS-no-1160721-05-0 - Career Henan Chemical Co. [coreychem.com]

- 3. This compound | C6H12ClF2N | CID 56924311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1160721-05-0 [sigmaaldrich.com]

- 5. aablocks.com [aablocks.com]

- 6. cphi-online.com [cphi-online.com]

- 7. This compound 97% | CAS: 1160721-05-0 | AChemBlock [achemblock.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

4,4-Difluoroazepane hydrochloride IUPAC name and synonyms

An In-Depth Technical Guide to 4,4-Difluoroazepane Hydrochloride: A Key Building Block for Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, making them highly desirable for developing next-generation therapeutics. Among the vast array of fluorinated building blocks, this compound has emerged as a critical synthetic intermediate.[1] Its seven-membered azepane ring provides a flexible yet constrained three-dimensional architecture, while the geminal difluoro group at the 4-position serves as a powerful bioisosteric replacement for carbonyl or gem-dimethyl groups.[1]

This technical guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic rationale, and its applications as a privileged scaffold in pharmaceutical development.

Chemical Identity and Nomenclature

Establishing the precise identity of a chemical reagent is the foundation of reproducible science. This section outlines the standardized nomenclature and identifiers for this compound.

IUPAC Name

The formal IUPAC name for this compound is 4,4-difluoroazepane;hydrochloride .[2][3][4]

Synonyms and Common Identifiers

In literature and commercial catalogs, the compound is referenced by several names and codes. The hydrochloride salt form is crucial for enhancing the compound's stability and handling characteristics as a solid.[1]

| Identifier | Value | Source(s) |

| CAS Number | 1160721-05-0 | [2][3][5][6][7] |

| PubChem CID | 56924311 | [2] |

| Molecular Formula | C₆H₁₂ClF₂N | [1][2][7][8][9] |

| InChIKey | INIMNLBMYHJDGE-UHFFFAOYSA-N | [1][2][4] |

| Common Synonyms | 4,4-Difluoroazepane HCl, 4,4'-Difluoro-hexahydro-1H-azepine hydrochloride, 4,4-Difluoro-perhydro-azepinium chloride | [2] |

Chemical Structure

The molecular structure consists of a seven-membered azepane ring with two fluorine atoms attached to the same carbon atom (C4). The nitrogen atom is protonated and forms an ionic bond with a chloride ion.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a building block dictate its handling, storage, and reactivity in synthetic protocols.

Summary of Properties

The compound is typically supplied as a white to off-white solid with high purity, suitable for sensitive medicinal chemistry applications.[1]

| Property | Value | Source(s) |

| Molecular Weight | 171.62 g/mol | [1][7][8] |

| Physical Form | White to off-white solid | [1] |

| Calculated Boiling Point | 142.0 ± 40.0 °C at 760 mmHg | [1] |

| Typical Purity | ≥97% | [3][7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. For this compound, the expected spectroscopic data would include:

-

¹H NMR: Signals corresponding to the methylene (CH₂) groups of the azepane ring. Protons on carbons adjacent to the protonated nitrogen (C2 and C7) would be deshielded and appear downfield.[1]

-

¹³C NMR: A distinct signal for the carbon bearing the two fluorine atoms (C4), which would show a characteristic triplet due to C-F coupling. Other signals for the remaining five carbon atoms of the ring would also be present.[1]

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (C₆H₁₁F₂N) upon ionization.

Synthesis and Purification

The most common and logical synthesis of this compound proceeds from a ketone precursor, azepan-4-one, through a multi-step sequence.[1]

Rationale for Synthetic Strategy

The gem-difluoro moiety is most efficiently installed via deoxofluorination of a corresponding ketone.[1] This strategy requires careful planning:

-

Nitrogen Protection: The secondary amine of the azepan-4-one starting material is nucleophilic and would react with the electrophilic fluorinating agent. Therefore, it must be protected prior to fluorination, typically with a group that is stable to the reaction conditions but can be removed easily, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group.[1]

-

Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues are effective for converting the ketone to the gem-difluoride. The mechanism involves the formation of a fluorosulfurane intermediate followed by nucleophilic substitution.[1]

-

Deprotection and Salt Formation: Following fluorination, the protecting group is removed. For an N-benzyl group, this is commonly achieved via catalytic hydrogenolysis. The final hydrochloride salt is then formed by treating the resulting free amine with hydrochloric acid (HCl).[1]

Detailed Experimental Protocol

Step 1: N-Benzylation of Azepan-4-one

-

To a solution of azepan-4-one (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq.).

-

Cool the mixture to 0°C in an ice bath.

-

Add benzyl bromide (1.1 eq.) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-benzyl-azepan-4-one.

Step 2: Deoxofluorination

-

Dissolve N-benzyl-azepan-4-one (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq.) to the stirred solution.

-

Maintain the temperature at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography to obtain 1-benzyl-4,4-difluoroazepane.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve 1-benzyl-4,4-difluoroazepane (1.0 eq.) in methanol.

-

Add palladium on carbon (10 wt. %) as a catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate. Dissolve the resulting free amine in diethyl ether and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthetic Workflow

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex drug candidates.[1]

The Role of the Gem-Difluoro Group

The CF₂ group is a key pharmacologically-relevant moiety. Its installation can profoundly and beneficially alter a molecule's properties:

-

Metabolic Blocker: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes). This can block a potential site of metabolism, increasing the half-life of a drug candidate.

-

Bioisostere: The CF₂ group can act as a bioisostere of a carbonyl (C=O) group. It mimics the steric profile and electrostatic potential of a ketone but is non-planar and cannot act as a hydrogen bond acceptor, which can fine-tune receptor binding interactions.[1]

-

Lipophilicity Modulation: Fluorine is highly electronegative but has a small van der Waals radius. The introduction of a CF₂ group generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[1]

A Privileged Scaffold for Novel Therapeutics

The azepane core provides a three-dimensional framework that can be elaborated at the nitrogen atom to explore chemical space and target various receptors. By using this compound, medicinal chemists can rapidly synthesize libraries of novel compounds where the fluorinated azepane core imparts favorable pharmacokinetic properties from the outset.[1] This makes it a "privileged scaffold" for developing agents targeting the central nervous system and other therapeutic areas.[1][10]

Logical Framework for Application

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating that it can cause irritation and acute toxicity.[1]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If swallowed or inhaled, seek immediate medical attention.

Conclusion

This compound is a strategically important and highly versatile building block for medicinal chemistry and drug discovery. Its defining feature—the gem-difluoro group on a flexible seven-membered ring—provides a validated tool for enhancing the metabolic stability and modulating the physicochemical properties of lead compounds. The well-established synthetic route and clear utility profile make it an indispensable reagent for developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12ClF2N | CID 56924311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 1160721-05-0 | AChemBlock [achemblock.com]

- 4. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 5. cphi-online.com [cphi-online.com]

- 6. 1160721-05-0|this compound|BLD Pharm [bldpharm.com]

- 7. capotchem.com [capotchem.com]

- 8. 1160721-05-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. aablocks.com [aablocks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Fundamental chemical reactivity of 4,4-Difluoroazepane hydrochloride

An In-depth Technical Guide to the Fundamental Chemical Reactivity of 4,4-Difluoroazepane Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorination in Azepane Scaffolds

In the landscape of modern drug discovery, the azepane ring is a privileged scaffold, offering a flexible seven-membered backbone that can explore a wider range of chemical space compared to its five- and six-membered counterparts.[1][2] However, unsubstituted saturated heterocycles often face challenges with metabolic instability and undesirable physicochemical properties. The strategic introduction of fluorine atoms is a field-proven strategy to mitigate these issues. The 4,4-difluoroazepane moiety, in particular, has emerged as a high-value building block.[3] The gem-difluoro group at the 4-position is not merely a passive substitution; it fundamentally alters the molecule's electronic profile, conformation, and metabolic fate.

This technical guide provides an in-depth analysis of the core chemical reactivity of this compound (C₆H₁₂ClF₂N). We will move beyond simple reaction schemes to explore the causal mechanisms behind its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this unique scaffold in the synthesis of novel bioactive molecules.

Physicochemical and Safety Profile

Before engaging in chemical synthesis, a thorough understanding of a reagent's properties and handling requirements is paramount. The hydrochloride salt form of 4,4-difluoroazepane enhances its stability, making it a crystalline solid that is easier to handle and store compared to the free amine.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClF₂N | [3][5] |

| Molecular Weight | 171.61 g/mol | [5] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97-98% | [3][6] |

| Storage Conditions | Inert atmosphere, 2–8°C | [4] |

| InChIKey | INIMNLBMYHJDGE-UHFFFAOYSA-N | [5] |

Table 2: GHS Hazard and Precautionary Information

| Identifier | Description | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| H302 | Harmful if swallowed | [5] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

| P261, P280 | Avoid breathing dust. Wear protective gloves/eye protection. | [5][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] |

Expert Insight: The provided GHS data mandates handling this compound within a fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Minimize dust generation during weighing and transfer.

Part 1: Synthesis and Structural Integrity

The most common and logical synthesis of 4,4-difluoroazepane proceeds from a protected azepan-4-one precursor.[3] The key transformation is a deoxofluorination reaction, a cornerstone of modern fluorine chemistry.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4,4-Difluoro-5-methylazepane hydrochloride (1823931-22-1) for sale [vulcanchem.com]

- 5. This compound | C6H12ClF2N | CID 56924311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97% | CAS: 1160721-05-0 | AChemBlock [achemblock.com]

- 7. fishersci.com [fishersci.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

The Strategic Role of 4,4-Difluoroazepane Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among the saturated heterocycles, the azepane ring has garnered significant attention as a versatile scaffold present in numerous bioactive molecules and approved drugs.[1] However, the inherent flexibility of the seven-membered ring often presents a challenge in achieving optimal binding to biological targets. The strategic introduction of fluorine, an element with profound effects on molecular properties, has emerged as a powerful tool to address this and other challenges in drug design.[2]

This technical guide delves into the synthesis, properties, and applications of 4,4-Difluoroazepane hydrochloride (CAS No: 1160721-05-0), a synthetic intermediate of increasing importance.[3] The introduction of a gem-difluoro group at the 4-position of the azepane ring is not a trivial substitution. This modification imparts a unique combination of steric and electronic effects, profoundly influencing the molecule's conformation, basicity (pKa), lipophilicity, and metabolic stability.[2][3] As researchers and drug development professionals seek to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities, understanding the utility of building blocks like this compound is paramount. This guide provides an in-depth analysis of its role as a high-value intermediate, offering field-proven insights into its synthesis and application in the creation of next-generation therapeutics.

Physicochemical Properties and Structural Features

This compound is a white to off-white solid organic heterocyclic compound.[3] It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[3] The core of its utility lies in the unique properties conferred by the gem-difluoro substitution on the seven-membered azepane ring.

| Property | Value/Description | Source(s) |

| CAS Number | 1160721-05-0 | [3] |

| Molecular Formula | C₆H₁₂ClF₂N | [3] |

| Molecular Weight | 171.62 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | |

| Calculated Boiling Point | 142.0 ± 40.0 °C at 760 mmHg | [3] |

| Calculated Density | ~1.1 g/cm³ | [3] |

The Impact of Gem-Difluorination

The substitution of two hydrogen atoms with fluorine at the C4 position induces significant changes in the molecule's properties compared to the parent azepane scaffold:

-

Conformational Rigidity: The flexible azepane ring can adopt multiple conformations. The introduction of the sterically demanding and electronically distinct C-F bonds can bias the ring towards a more limited set of conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4][5] While specific conformational studies on 4,4-difluoroazepane are not widely published, the principles observed in other fluorinated N-heterocycles suggest a significant conformational impact.[4][5]

-

Modulation of Basicity (pKa): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect is transmitted through the carbon framework to the nitrogen atom, reducing its electron density and making it less basic. This lowering of the pKa can be advantageous in drug design, as it can alter the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and interaction with the target protein.

-

Increased Lipophilicity (LogP): Fluorine is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[2] This is a critical parameter for drugs targeting the central nervous system (CNS).[6][7] The gem-difluoro group can serve as a bioisostere for a carbonyl or a gem-dimethyl group, providing a way to modulate lipophilicity and steric profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at a potential site of metabolism, such as the C4 position of the azepane ring, can block oxidative metabolism at that site.[2][3] This can lead to an increased half-life and improved oral bioavailability of the final drug candidate.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the crucial deoxofluorination of a ketone precursor. The general and most plausible synthetic route involves three key stages: protection of the azepane nitrogen, deoxofluorination of the C4-carbonyl group, and subsequent deprotection and salt formation.

References

- 1. reddit.com [reddit.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability and Degradation Pathways of 4,4-Difluoroazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoroazepane hydrochloride is a crucial synthetic intermediate in the field of medicinal chemistry and drug discovery.[1] Its molecular structure consists of a seven-membered azepane ring with two fluorine atoms at the 4-position, and it is supplied as a hydrochloride salt to improve its stability and ease of handling.[1] The molecular formula for this compound is C6H12ClF2N, and its molecular weight is 171.62 g/mol .[1][2] The incorporation of the gem-difluoro group is a strategic move in drug design, as it can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity.[1] These modifications are instrumental in refining the pharmacokinetic and pharmacodynamic profiles of new drug candidates.[1]

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound. Understanding these aspects is critical for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this intermediate. The insights provided herein are grounded in established principles of organic chemistry and forced degradation studies, which are essential for developing stable formulations and establishing appropriate storage conditions.[3][4][5]

Core Concepts: Stability and Degradation

The stability of a pharmaceutical compound refers to its ability to resist chemical changes over time. Degradation, the process of a compound breaking down into less complex substances, can be influenced by various environmental factors such as heat, light, humidity, and pH. Forced degradation studies, also known as stress testing, are intentionally designed to accelerate this process to identify potential degradation products and establish degradation pathways.[3][4][5] These studies are a regulatory requirement and a scientific necessity in drug development.[3][5]

The Influence of the Gem-Difluoro Group

The presence of the gem-difluoro group at the 4-position of the azepane ring is a key determinant of the molecule's stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally imparts high stability to fluorinated compounds.[1] This suggests that the gem-difluoro group in 4,4-difluoroazepane is likely to be stable under most hydrolytic conditions.[1] The introduction of fluorine can also help to make the molecular conformation more rigid.[1]

Potential Degradation Pathways

While the gem-difluoro group itself is robust, the overall stability of this compound can be influenced by other reactive sites within the molecule, particularly the secondary amine in the azepane ring. The following sections explore the probable degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. It involves the reaction of a compound with water, often catalyzed by acidic or basic conditions.

-

Acidic and Basic Conditions: While the C-F bonds are strong, extreme pH conditions could potentially lead to degradation. However, given the stability of gem-difluoro compounds, significant degradation under typical acidic or basic hydrolysis conditions is not highly anticipated.[1] The primary concern would be potential reactions involving the azepane ring itself, though the protonated nitrogen in the hydrochloride salt form renders it less nucleophilic.[1]

-

Neutral Conditions: Under neutral pH, the rate of hydrolysis is expected to be very slow.

Oxidative Degradation

Oxidation involves the loss of electrons from a molecule and can be induced by atmospheric oxygen or oxidizing agents. For this compound, the secondary amine is the most likely site for oxidation.

-

Potential Products: Oxidation of the secondary amine could lead to the formation of N-oxides or hydroxylamines. Further oxidation could potentially lead to ring-opening products, although this would likely require harsh conditions. Functional groups with labile hydrogens, such as those on carbons adjacent to the nitrogen, could also be susceptible to oxidation, potentially forming hydroperoxides, hydroxides, or ketones.[5]

Photolytic Degradation

Photodegradation is the degradation of a molecule caused by exposure to light. The extent of degradation depends on the molecule's ability to absorb light and the presence of photosensitizers.

-

General Principles: Photolysis of fluorinated pharmaceuticals can be complex, sometimes leading to the retention of the fluorinated motif in the byproducts, or in other cases, defluorination to form fluoride ions.[6][7][8] Studies on other fluorinated compounds have shown that the stability of fluorinated groups to photodegradation can vary depending on the specific molecular structure.[9][10] For instance, aliphatic CF3 moieties have been found to be highly stable under various photolytic conditions.[9][10]

Thermal Degradation

Thermal degradation occurs when a compound breaks down due to exposure to high temperatures.

-

Expected Behavior: As a solid, this compound is expected to have moderate thermal stability.[11] The hydrochloride salt form generally improves crystallinity and contributes to thermal stability.[11] Degradation at elevated temperatures would likely involve complex decomposition pathways.

Experimental Protocols for Forced Degradation Studies

To experimentally investigate the stability of this compound, a systematic forced degradation study is required.[3][4] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[12]

General Workflow

A typical workflow for a forced degradation study involves subjecting the compound to various stress conditions and then analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Caption: A generalized workflow for conducting forced degradation studies.

Step-by-Step Methodologies

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).[12]

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at 60°C for a set duration. Neutralize the samples prior to analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Withdraw samples at various time points, dissolve them in the analytical solvent, and analyze.

-

Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.

3. Analytical Method:

-

HPLC System: A reverse-phase HPLC system with a C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: A UV detector is commonly employed. The detection wavelength should be chosen based on the UV spectrum of this compound.

-

Data Analysis: The chromatograms of the stressed samples are compared to that of an unstressed control to identify and quantify the degradation products.

4. Impurity Identification:

-

For the identification of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][13]

Data Presentation

The results of the forced degradation studies can be summarized in a table for easy comparison.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl | 72 hours | 60°C | Data | Data | Data |

| 0.1 M NaOH | 72 hours | 60°C | Data | Data | Data |

| 3% H₂O₂ | 24 hours | Room Temp | Data | Data | Data |

| Thermal (Solid) | 7 days | 80°C | Data | Data | Data |

| Photolytic | As per ICH Q1B | Ambient | Data | Data | Data |

*Hypothetical data to be filled in from experimental results.

Proposed Degradation Pathways Visualization

Based on general chemical principles, a potential degradation pathway involving oxidation of the secondary amine is proposed below.

Caption: A simplified proposed oxidative degradation pathway for 4,4-Difluoroazepane.

Conclusion and Recommendations

This compound is a valuable building block in pharmaceutical synthesis, with its stability being a key attribute for its successful application. The presence of the gem-difluoro group confers significant stability to the molecule.[1] However, like any organic molecule, it is not entirely immune to degradation. The secondary amine in the azepane ring represents the most likely site for oxidative degradation.

Based on this assessment, the following recommendations are made:

-

Storage: The compound should be stored in well-closed containers, protected from light and moisture, at controlled room temperature or under refrigeration (2-8°C) as often recommended.[11][14] An inert atmosphere is also advisable for long-term storage.[14]

-

Handling: Avoid exposure to strong oxidizing agents. During synthesis and formulation development, care should be taken to control temperature and exposure to light.

-

Further Studies: Comprehensive forced degradation studies are essential to definitively identify the degradation products and establish the precise degradation pathways. This information is critical for the development of robust and stable drug products.

By understanding the stability profile and potential degradation pathways of this compound, researchers and drug development professionals can make informed decisions to ensure the quality and reliability of their pharmaceutical innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12ClF2N | CID 56924311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmasm.com [pharmasm.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. experts.umn.edu [experts.umn.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. 4,4-Difluoro-5-methylazepane hydrochloride (1823931-22-1) for sale [vulcanchem.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. rroij.com [rroij.com]

- 14. This compound | 1160721-05-0 [sigmaaldrich.com]

Thermochemistry of fluorinated heterocyclic compounds

An In-Depth Technical Guide: The Thermochemistry of Fluorinated Heterocyclic Compounds: From First Principles to Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring profound effects on metabolic stability, binding affinity, and bioavailability.[1][2][3] It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds, and over 20% of all pharmaceuticals on the market are fluorinated.[1][2][4] A molecule's thermodynamic properties are the bedrock upon which its reactivity and stability are built. Understanding the thermochemistry of fluorinated heterocyclic compounds is, therefore, not an academic exercise but a critical prerequisite for rational drug design. This guide provides a deep dive into the core thermochemical principles, state-of-the-art experimental and computational methodologies for their determination, and the direct implications of these properties on the design of next-generation therapeutics.

The Energetic Landscape: Core Thermochemical Principles

The stability and reactivity of any molecule are governed by its fundamental thermodynamic properties. For fluorinated heterocycles, two key parameters are paramount: the standard enthalpy of formation and bond dissociation energies.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is the most critical single piece of thermochemical data, representing the compound's intrinsic thermodynamic stability. A more negative ΔfH° indicates greater stability. Knowledge of ΔfH° is essential for modeling chemical processes, predicting reaction energies, and ensuring process safety in industrial applications.[5]

Bond Dissociation Energy (BDE)

The BDE is the enthalpy change required to break a specific bond homolytically in the gas phase. The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry (typically >100 kcal/mol), a direct consequence of the high electronegativity of fluorine and the significant ionic character of the bond.[6][7][8] This exceptional strength is a primary reason for the enhanced metabolic stability of fluorinated drugs; the C-F bond is highly resistant to enzymatic cleavage.[2][6]

However, the BDE is not a static value. Its magnitude is influenced by the surrounding molecular structure. For instance, the stepwise BDEs for removing fluorine atoms from a polyfluorinated compound can vary significantly, as the stability of the resulting radical product plays a crucial role.[9][10] Understanding these nuances is vital for predicting sites of metabolic attack and designing more robust molecules.

The Impact of Fluorine on Molecular Properties

Fluorine's influence extends beyond the C-F bond itself, altering the entire electronic and conformational profile of the heterocycle.

-

Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of nearby nitrogen atoms within a heterocycle.[11][12] This modulation is a powerful tool for medicinal chemists to fine-tune a drug candidate's charge state at physiological pH, directly impacting its solubility, membrane permeability, and ability to interact with its biological target.[1][11]

-

Conformational Stability: The stereoselective placement of fluorine can introduce stabilizing gauche effects or dipole-charge interactions, locking the heterocycle into a specific, biologically active conformation.[11] This conformational control can enhance binding affinity and selectivity for a target receptor or enzyme.

The following diagram illustrates the cascading effect of fluorine substitution on key molecular and pharmacological properties.

Caption: Logical flow from fluorine substitution to pharmacological outcome.

Experimental Determination of Thermochemical Data

Obtaining accurate experimental thermochemical data for fluorinated compounds is challenging due to the high reactivity of fluorine and its compounds.[13] Calorimetry remains the gold standard for determining enthalpies of formation.

Combustion Calorimetry

Oxygen bomb calorimetry is a widely used and reliable method for determining the enthalpy of formation for many organic compounds.[5] However, for highly fluorinated molecules, the combustion process is complicated by the formation of not only carbon dioxide (CO₂) and water (H₂O) but also hydrogen fluoride (HF) and often tetrafluoromethane (CF₄).[5]

Causality Behind the Method: The goal is to achieve a complete and well-defined reaction. A rotating-bomb calorimeter is often employed to ensure that the gaseous combustion products, particularly the highly corrosive and water-soluble HF, are completely absorbed into a solution placed inside the bomb, allowing for accurate quantification.[14] The final energy value must be corrected for the heats of formation of all products, including aqueous HF and gaseous CF₄, making the accuracy of these reference values critically important.[5]

The workflow for a typical combustion calorimetry experiment is outlined below.

References

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. Bond dissociation energies in second-row compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. begellhouse.com [begellhouse.com]

- 14. Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

The Strategic Incorporation of 4,4-Difluoroazepane Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This strategic modification can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Among the various fluorinated motifs, the gem-difluoro group (CF2) has emerged as a particularly valuable bioisostere, often replacing a carbonyl (C=O) or a gem-dimethyl group (C(CH3)2).[3] The 4,4-difluoroazepane hydrochloride scaffold represents a key building block that leverages these advantages within a seven-membered heterocyclic framework, offering a unique conformational profile and a vector for further chemical elaboration.

This guide provides a comprehensive overview of the use of this compound in medicinal chemistry, including detailed synthetic protocols and application notes for its strategic deployment in drug discovery programs.

Physicochemical Properties and Handling

This compound is a white to off-white solid with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol .[3][4] The hydrochloride salt form enhances its stability and ease of handling.[3]

| Property | Value | Source |

| Molecular Formula | C6H12ClF2N | [3] |

| Molecular Weight | 171.62 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Three-Step Protocol

The synthesis of this compound is typically achieved through a three-step sequence starting from azepan-4-one. This involves the protection of the amine, deoxofluorination of the ketone, and subsequent deprotection to yield the desired hydrochloride salt.[3]

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

This procedure is adapted from a large-scale industrial synthesis, highlighting its robustness.[6][7]

Materials:

-

Azepan-4-one hydrochloride

-

Methanol

-

Sodium carbonate (Na2CO3)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Water

-

Ethyl acetate

Procedure:

-

To a stirred solution of azepan-4-one hydrochloride in a mixture of water and methanol, add sodium carbonate portion-wise at room temperature to neutralize the hydrochloride and basify the solution to approximately pH 10-11.

-

Add a solution of di-tert-butyl dicarbonate in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford tert-butyl 4-oxoazepane-1-carboxylate as a crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of tert-Butyl 4,4-difluoroazepane-1-carboxylate

This protocol employs diethylaminosulfur trifluoride (DAST) for the deoxofluorination.

Materials:

-

tert-Butyl 4-oxoazepane-1-carboxylate

-

Anhydrous dichloromethane (DCM)

-

Diethylaminosulfur trifluoride (DAST)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

Procedure:

-

Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2-1.5 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO3 solution. Caution: This quenching is exothermic and releases gas.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 4,4-difluoroazepane-1-carboxylate.

Protocol 3: Synthesis of this compound

This final step involves the removal of the Boc protecting group under acidic conditions.[8][9]

Materials:

-

tert-Butyl 4,4-difluoroazepane-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

Procedure:

-

Dissolve tert-butyl 4,4-difluoroazepane-1-carboxylate in a minimal amount of a suitable solvent like anhydrous DCM or methanol in a round-bottom flask.

-

Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution at room temperature.

-

Stir the mixture for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS. A precipitate may form during the reaction.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Application Notes in Medicinal Chemistry

The 4,4-difluoroazepane moiety is a valuable building block in drug discovery, primarily utilized as a bioisosteric replacement for other functional groups to enhance a molecule's drug-like properties.

Bioisosterism: Enhancing Metabolic Stability and Modulating Physicochemical Properties

The gem-difluoromethylene group is an effective bioisostere for a carbonyl group or a gem-dimethyl group.[3] This substitution can lead to several beneficial effects:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluorinated position less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This can increase the half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorine is highly electronegative, which can alter the local electronic environment and impact a molecule's overall lipophilicity (logP). The introduction of a CF2 group can modulate permeability across biological membranes, a critical factor for oral bioavailability and brain penetration.[1]

-

Conformational Rigidity: The presence of the gem-difluoro group can influence the conformational preferences of the azepane ring, which can be crucial for optimizing binding affinity and selectivity for a biological target.[3]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the azepane nitrogen, reducing its basicity.[3] This can be advantageous in avoiding off-target effects, such as hERG channel inhibition, and can influence the compound's solubility and absorption.

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GDC-0339 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GDC-0339 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Pim-1 ligand-bound structures reveal the mechanism of serine/threonine kinase inhibition by LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. baranlab.org [baranlab.org]

- 9. thieme-connect.com [thieme-connect.com]

N-Alkylation of 4,4-Difluoroazepane Hydrochloride: A Detailed Guide for Researchers

Introduction: The Significance of N-Alkylated 4,4-Difluoroazepanes in Medicinal Chemistry

The 4,4-difluoroazepane scaffold is a valuable building block in modern drug discovery. The introduction of gem-difluoro groups onto the seven-membered azepane ring can significantly modulate the physicochemical properties of molecules, including their lipophilicity, metabolic stability, and basicity (pKa). N-alkylation of this core structure provides a powerful avenue for generating diverse libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of a drug candidate's pharmacological profile. This guide presents detailed experimental protocols for the N-alkylation of 4,4-difluoroazepane hydrochloride, a common salt form of the parent amine, offering researchers and drug development professionals a comprehensive resource for the synthesis of novel N-substituted 4,4-difluoroazepanes.

Understanding the Reactivity of 4,4-Difluoroazepane

The nitrogen atom in this compound is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any N-alkylation reaction is the deprotonation of the ammonium salt to generate the free secondary amine. The presence of the two electron-withdrawing fluorine atoms at the 4-position reduces the basicity and nucleophilicity of the nitrogen atom compared to the non-fluorinated azepane. This electronic effect must be considered when selecting the appropriate base and reaction conditions to ensure efficient N-alkylation.

Two primary and robust methodologies for the N-alkylation of 4,4-difluoroazepane are direct alkylation with alkyl halides and reductive amination. The choice between these methods will depend on the nature of the desired alkyl substituent and the desired level of control over the reaction.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward approach for introducing alkyl groups onto the nitrogen atom of 4,4-difluoroazepane. The reaction involves the nucleophilic attack of the free amine on an alkyl halide. A key consideration for this method is the potential for overalkylation, leading to the formation of a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is essential to favor mono-alkylation.

Causality Behind Experimental Choices: